Erythro-guaiacylglycerol-|A-ferulic acid ether
Description
Erythro-guaiacylglycerol-β-ferulic acid ether is a lignan derivative characterized by a glycerol backbone linked to a guaiacyl (4-hydroxy-3-methoxyphenyl) group and a ferulic acid (4-hydroxy-3-methoxycinnamic acid) moiety via β-O-4 ether bonds. The erythro configuration refers to the stereochemistry of the glycerol unit, where the hydroxyl groups on C1 and C2 are on opposite sides of the plane (trans configuration). Its structure (Fig. 1) has been elucidated through spectroscopic methods, including NMR and MS, with key diagnostic signals for the feruloyl and guaiacyl groups .
Properties
Molecular Formula |
C20H22O8 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(E)-3-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C20H22O8/c1-26-16-10-13(5-6-14(16)22)20(25)18(11-21)28-15-7-3-12(4-8-19(23)24)9-17(15)27-2/h3-10,18,20-22,25H,11H2,1-2H3,(H,23,24)/b8-4+/t18-,20+/m0/s1 |
InChI Key |
VRPSNHRJPVYMJT-VGVXJFJMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC(CO)C(C2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Erythro-guaiacylglycerol-β-ferulic acid ether undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Erythro-guaiacylglycerol-β-ferulic acid ether has several scientific research applications. It is primarily used in studies related to its anti-inflammatory activity . Additionally, it has been identified as a new aryl hydrocarbon receptor (AhR) antagonist, which makes it valuable in research related to renal fibrosis and other conditions involving AhR signaling . The compound’s ability to modulate AhR activity has potential implications in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of erythro-guaiacylglycerol-β-ferulic acid ether involves its interaction with the aryl hydrocarbon receptor (AhR) . By antagonizing AhR, the compound can attenuate processes like epithelial-mesenchymal transition and macrophage-myo fibroblast transition, which are involved in fibrosis . This modulation of AhR activity is crucial for its anti-inflammatory and anti-fibrotic effects .
Comparison with Similar Compounds
Structural Analogs in the Guaiacylglycerol Ether Family
Guaiacylglycerol ethers differ in their substituents and stereochemistry. Key analogs include:

Key Structural Differences :
- Ferulic acid vs.
- Glucoside Addition : Glycosylation (e.g., in sinapyl ether glucoside) increases water solubility but may reduce membrane permeability .
Stereochemical Variants: Erythro vs. Threo
The erythro and threo configurations of guaiacylglycerol ethers influence their biological interactions:
- Erythro-guaiacylglycerol-β-ferulic acid ether : The trans configuration of glycerol hydroxyls may favor planar molecular conformations, enhancing interactions with enzymes or receptors .
Bioactivity Comparison
- Antioxidant Capacity: The ferulic acid moiety in erythro-guaiacylglycerol-β-ferulic acid ether confers superior hydroxyl radical (·OH) and nitric oxide (NO) scavenging activity compared to coniferyl or vanillin analogs, as free ferulic acid itself exhibits strong radical quenching (IC50 for ·OH: ~50 µM) .
- Enzyme Inhibition : Erythro-guaiacylglycerol-β-dehydrodisinapyl ether inhibits human leukocyte elastase (IC50: 171 µmol/L), while its ferulic acid counterpart’s activity remains unstudied .
- Cytotoxicity : Ferulic acid derivatives generally show low cytotoxicity (e.g., IC50 > 500 µM in RAW 264.7 cells), whereas coniferyl alcohol analogs may exhibit higher toxicity due to lipophilic aliphatic chains .
Stability and Reactivity
- Hydrolytic Stability : β-O-4 ether bonds in guaiacylglycerol derivatives are susceptible to acidic or enzymatic cleavage. Ferulic acid’s electron-withdrawing carboxylic group may slightly stabilize the ether linkage compared to coniferyl alcohol .
- Thermal Degradation : Under subcritical water treatment (200°C), guaiacylglycerol ethers decompose into syringol and vanillin derivatives, with ferulic acid moieties yielding 4-vinylguaiacol .
Biological Activity
Erythro-guaiacylglycerol-β-ferulic acid ether (CAS No. 1372162-61-2) is a natural compound derived from Gueldenstaedtia verna, known for its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₁₈H₂₂O₈
- Molecular Weight : 390.38 g/mol
- CAS Number : 1372162-61-2
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂O₈ |
| Molecular Weight | 390.38 g/mol |
| Source | Gueldenstaedtia verna |
Biological Activity Overview
Erythro-guaiacylglycerol-β-ferulic acid ether exhibits several biological activities, including:
- Antioxidant Activity : Similar to ferulic acid, this compound has shown strong antioxidant properties, which are crucial for protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases.
- Anticancer Properties : Preliminary research indicates that it may possess anticancer effects through mechanisms such as apoptosis induction in cancer cells.
Antioxidant Activity
Research has demonstrated that erythro-guaiacylglycerol-β-ferulic acid ether can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is essential for preventing cellular damage linked to various diseases.
Anti-inflammatory Activity
A study by Liu et al. (2018) reported the anti-inflammatory properties of compounds isolated from Gueldenstaedtia verna, including erythro-guaiacylglycerol-β-ferulic acid ether. The study highlighted its potential in mitigating inflammation-related conditions through modulation of pro-inflammatory cytokines and pathways such as NF-κB .
Anticancer Activity
The compound's ability to induce apoptosis was observed in several cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cells with IC50 values of 75.4 µg/mL and 81.38 µg/mL, respectively .
Case Studies
- Case Study on Inflammation : In a controlled experiment involving mice with induced inflammation, supplementation with erythro-guaiacylglycerol-β-ferulic acid ether resulted in reduced levels of inflammatory markers compared to control groups .
- Case Study on Cancer Cells : A study involving human renal adenocarcinoma (ACHN) cells showed that treatment with the compound led to increased levels of caspases, indicating the activation of apoptotic pathways .
Q & A
Q. How is erythro-guaiacylglycerol-β-ferulic acid ether identified and structurally characterized in plant extracts?
Methodological Answer: The compound is identified using a combination of chromatographic separation (e.g., Sephadex LH-20 gel, ODS column) and spectroscopic techniques. 1H and 13C NMR (400–100 MHz in CD3OD) reveal its glycerol ether backbone, guaiacyl, and ferulic acid moieties, with diagnostic signals at δ 7.52 (H-7′, d, J = 15.9 Hz) and δ 4.78 (H-7, d, J = 5.9 Hz) . ESI-MS (m/z 413 [M + Na]+) and HPLC-UV comparisons with known standards further confirm its identity . For stereochemical assignment, NOESY or ROESY experiments distinguish erythro from threo isomers .
Q. What challenges exist in isolating erythro-guaiacylglycerol-β-ferulic acid ether from natural sources?
Methodological Answer: Isolation is hindered by low natural abundance, co-elution with structurally similar lignans (e.g., dihydroconiferyl alcohol derivatives), and degradation during extraction . Activity-guided fractionation (e.g., DPPH radical scavenging assays) prioritizes fractions with antioxidant activity, followed by preparative HPLC to resolve overlapping peaks . Stability during extraction is improved using low-temperature drying (-20°C) and inert solvents (e.g., DMSO) .
Q. What are the primary biological activities reported for this compound?
Methodological Answer: Key activities include:
- Antioxidant effects : Demonstrated via ORAC (2.60–3.65 μmol TE/μmol) and H2O2 scavenging assays (EC50 = 9.7–11.8 μM) .
- Anti-inflammatory activity : Inhibits NO production in macrophages (IC50 = 42 µg/mL in maple syrup extracts) and acts as an aryl hydrocarbon receptor (AHR) antagonist , attenuating renal fibrosis .
- Enzyme inhibition : Weak inhibition of xanthine oxidase (XOD) compared to other lignans, as shown by cyclic voltammetry and catalytic current reduction .
Advanced Research Questions
Q. How does the stereochemistry (erythro vs. threo) influence its bioactivity and stability?
Methodological Answer: The erythro configuration enhances oxidative stability compared to threo isomers due to spatial arrangement of hydroxyl groups, as shown by accelerated degradation studies under UV light . In anti-inflammatory assays, erythro isomers exhibit superior AHR antagonism (e.g., 50% suppression of IL-6 at 10 μM) compared to threo forms . Molecular docking studies correlate this to better binding affinity with AHR’s PAS-B domain .
Q. What synthetic strategies are employed to produce erythro-guaiacylglycerol-β-ferulic acid ether?
Methodological Answer: Synthesis involves:
- Biomimetic oxidative coupling : Using peroxidase-catalyzed reactions of coniferyl alcohol and ferulic acid derivatives to form β-O-4 linkages .
- Stereoselective control : Chiral auxiliaries or enzymatic catalysis (e.g., laccases) to favor erythro configuration .
- Purification : Final products are validated via HPLC-MS (≥98% purity) and chiral chromatography .
Q. How does this compound interact with other phytochemicals in complex matrices (e.g., plant extracts)?
Methodological Answer: In maple syrup, it coexists with lignans (e.g., secoisolariciresinol) and coumarins, showing synergistic antioxidant effects in DPPH assays . However, in Plantago asiatica extracts, its XOD inhibition is masked by stronger inhibitors like luteolin, requiring bioactivity-guided isolation to assess individual contributions . Metabolomic profiling (LC-QTOF-MS) and network pharmacology models are used to map interactions .
Q. What advanced analytical methods resolve its structural and functional ambiguities?
Methodological Answer:
- 2D-NMR : HSQC and HMBC correlate protons/carbons to confirm β-O-4 ether linkages and feruloyl substitution .
- ECD spectroscopy : Determines absolute configuration by comparing experimental vs. calculated spectra of synthetic derivatives .
- HRMS/MS fragmentation : Differentiates it from isomers (e.g., β-dihydroconiferyl ethers) via diagnostic ions at m/z 195 (guaiacyl fragment) and m/z 177 (ferulic acid loss) .
Q. How do contradictory reports on its bioactivity arise, and how are they resolved?
Methodological Answer: Discrepancies in XOD inhibition (active vs. inactive) stem from:
- Matrix effects : Co-extracted compounds in crude extracts may interfere with assays .
- Assay specificity : XOD inhibition is validated using competitive UV-vis kinetics (Km/Vmax changes) versus indirect electrochemical methods .
- Dose dependency : Activities like AHR antagonism are concentration-dependent, requiring IC50 validation across multiple cell lines .
Critical Research Gaps and Future Directions
- In vivo pharmacokinetics : No data on bioavailability or metabolism in animal models.
- Biosynthetic pathways : Elucidate regulatory genes in lignin biosynthesis using RNA-seq of Gueldenstaedtia verna .
- Structure-activity relationships : Synthesize fluorinated or methylated derivatives to enhance AHR antagonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

